3-Allyl-4,5-dimethoxybenzoic acid

Übersicht

Beschreibung

3-Allyl-4,5-dimethoxybenzoic acid: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of an allyl group and two methoxy groups attached to a benzoic acid core. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4,5-dimethoxybenzoic acid typically involves the alkylation of 4,5-dimethoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Allyl-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-Allyl-4,5-dimethoxybenzoic acid exhibit significant anticancer properties. A study on Psoralidin derivatives, which share structural similarities with this compound, demonstrated their effectiveness against prostate cancer cell lines (PC-3 and DU-145) through mechanisms involving apoptosis and cell cycle arrest .

Pharmaceutical Synthesis

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential use in developing vasopressor medications, which are crucial in treating conditions like hypotension . The synthesis process often involves demethylation reactions to yield compounds with enhanced biological activity.

Organic Synthesis

Synthetic Pathways

this compound can be synthesized through several methods, including the Birch reduction and alkylation reactions. These synthetic pathways allow for the modification of the compound to create various derivatives with tailored properties for specific applications .

| Synthetic Method | Description | Yield (%) |

|---|---|---|

| Birch Reduction | Utilizes sodium and ethyl bromide in liquid ammonia | Variable |

| Demethylation | Converts 3,4,5-trimethoxybenzoic acid to 4-hydroxy-3,5-dimethoxybenzoic acid | Up to 82% |

Biological Research

Mechanistic Studies

Studies have shown that compounds related to this compound can influence cellular mechanisms. For instance, investigations into the effects of these compounds on cancer cell lines reveal insights into their potential pathways for inducing cell death or inhibiting proliferation .

Toxicology and Safety Assessments

Hazard Data

According to available toxicological databases, this compound has been assessed for its safety profile. It is essential to evaluate its genotoxicity and potential carcinogenic effects before widespread application in pharmaceuticals or other industries .

Case Studies

-

Anticancer Study on Derivatives

A study published in a peer-reviewed journal detailed the synthesis of Psoralidin derivatives from this compound and their subsequent testing against prostate cancer cell lines. Results indicated a significant reduction in cell viability compared to controls . -

Pharmaceutical Development

A patent application described a method for synthesizing pharmaceutical compounds utilizing intermediates derived from this compound. The resulting compounds were tested for vasopressor activity and showed promising results in preclinical models .

Wirkmechanismus

The mechanism of action of 3-Allyl-4,5-dimethoxybenzoic acid largely depends on its chemical structure and the specific reactions it undergoes. The allyl group can participate in various chemical reactions, including polymerization and cross-linking, while the methoxy groups can influence the compound’s reactivity and solubility . The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, making it a versatile functional group in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethoxybenzoic acid: Lacks the allyl group, making it less reactive in certain types of chemical reactions.

3,4-Dimethoxybenzoic acid: Similar structure but with different positioning of the methoxy groups, leading to different chemical properties.

3-Allyl-4-methoxybenzoic acid: Similar but with only one methoxy group, affecting its reactivity and solubility.

Uniqueness: 3-Allyl-4,5-dimethoxybenzoic acid is unique due to the presence of both allyl and methoxy groups, which provide a combination of reactivity and solubility that is not found in many other compounds. This makes it a valuable building block in organic synthesis and a useful compound in various research applications .

Biologische Aktivität

3-Allyl-4,5-dimethoxybenzoic acid (ADBA) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

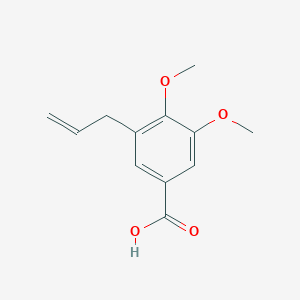

ADBA is characterized by the presence of an allyl group and two methoxy substituents on a benzoic acid framework. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antibacterial Activity

ADBA has demonstrated notable antibacterial properties. A study highlighted its effectiveness against various Gram-negative bacteria due to its ability to inhibit the biosynthesis of Lipid A, a crucial component of the bacterial cell membrane. The inhibition of the LpxC enzyme, which is essential for Lipid A biosynthesis, positions ADBA as a potential candidate for developing new antibacterial agents .

Table 1: Antibacterial Efficacy of ADBA

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, ADBA exhibits antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, making it a candidate for treating fungal infections. The compound's mechanism involves disrupting fungal cell wall integrity and inducing apoptosis in fungal cells.

Anticancer Activity

ADBA has also been investigated for its anticancer potential. Studies have shown that it inhibits the proliferation of melanoma cells and modulates the immune response in human lymphocytes. The compound's ability to affect cell cycle regulation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy .

Case Study: Melanoma Cell Inhibition

A specific study evaluated the effects of ADBA on melanoma cell lines, revealing a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to the activation of apoptotic pathways, including caspase activation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing ADBA's biological activity. Modifications to the methoxy groups or the allyl substituent can enhance its potency against specific pathogens or cancer types. Research into various analogs has provided insights into how structural changes impact biological efficacy .

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| ADBA | Moderate antibacterial | Effective against E. coli |

| Methoxy-substituted ADBA | Enhanced antifungal | Increased activity against Candida |

| Hydroxyl derivative | Strong anticancer | Higher efficacy in melanoma |

Eigenschaften

IUPAC Name |

3,4-dimethoxy-5-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4,6-7H,1,5H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIOZZQYJBKCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429306 | |

| Record name | 3-allyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647855-45-6 | |

| Record name | 3-allyl-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.